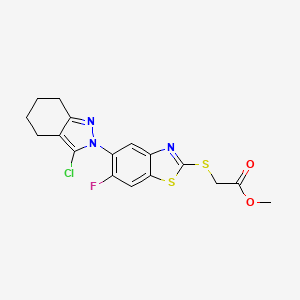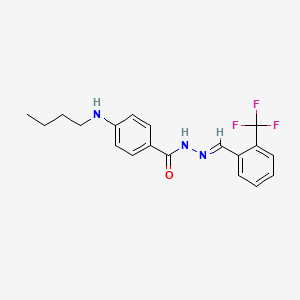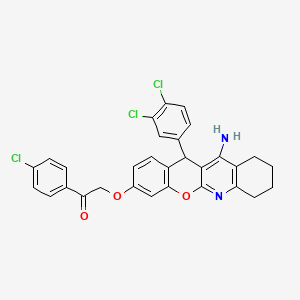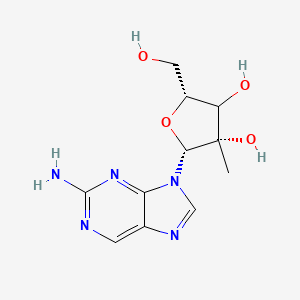
2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine” is a synthetic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids and acting as signaling molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and ribofuranosyl intermediates.
Glycosylation Reaction: The key step involves the glycosylation of the purine base with a ribofuranosyl donor under acidic or basic conditions.
Purification: The product is then purified using techniques such as chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and purity.
Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
“2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine” has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of “2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine” involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body.
Pathways Involved: It may influence various biochemical pathways, such as nucleotide synthesis or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological functions.
Inosine: A purine nucleoside involved in various metabolic processes.
Uniqueness
“2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine” is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other purine nucleosides.
Eigenschaften
Molekularformel |
C11H15N5O4 |
|---|---|
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-11(19)7(18)6(3-17)20-9(11)16-4-14-5-2-13-10(12)15-8(5)16/h2,4,6-7,9,17-19H,3H2,1H3,(H2,12,13,15)/t6-,7?,9-,11+/m1/s1 |
InChI-Schlüssel |
VULPIDXRASQDGN-NSCJJHTCSA-N |
Isomerische SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=CN=C(N=C32)N)O |
Kanonische SMILES |
CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
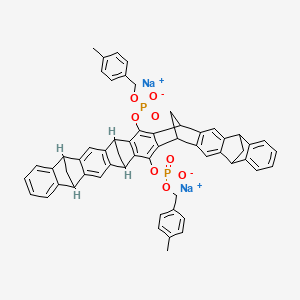
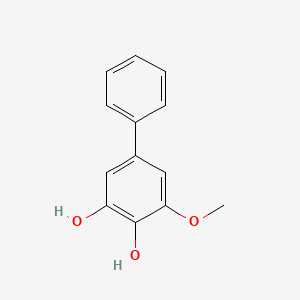
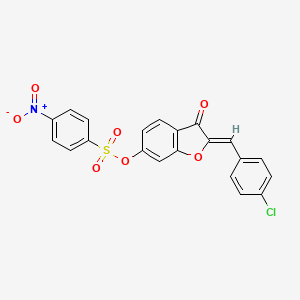
![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)
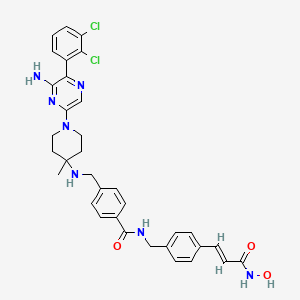
![1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B15140083.png)

![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)
